molecular formula C26H30N2O7S B1257686 Fluorescent Red Mega 480 CAS No. 540528-00-5

Fluorescent Red Mega 480

Cat. No. B1257686
CAS RN: 540528-00-5
M. Wt: 514.6 g/mol
InChI Key: XWKHECGJHWMWTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Fluorescent Red Mega 480 and similar compounds often involves intricate chemical processes aimed at achieving the desired photophysical characteristics. For instance, the design of efficient red thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) necessitates a synthesis approach that allows for small energy differences between the lowest singlet and triplet excited states and a large fluorescence rate. This has been demonstrated in the development of molecules with an anthraquinone acceptor, phenyl bridge, and various donors, showcasing yellow to red TADF observed from all synthesized compounds (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of fluorescent compounds plays a crucial role in their photophysical behavior. For this compound, studies have focused on understanding the impact of solute-solvent interactions on spectral behaviors, revealing that the excited state dipole moment is larger than the ground state. These findings suggest significant π→π* transitions, with spectral shifts indicating the influence of molecular structure on fluorescence properties (Tangod et al., 2015).

Chemical Reactions and Properties

The fluorescent properties of compounds like this compound are closely tied to their chemical reactions and inherent properties. Investigations into model red fluorescent protein chromophores have provided insights into the red-shifted absorption and emission properties, highlighting the role of additional conjugation in these spectral characteristics (He et al., 2002).

Physical Properties Analysis

The physical properties of this compound, such as quantum yield and photostability, are essential for its application in technological devices. Research has led to the development of improved monomeric forms of red fluorescent proteins that offer enhanced maturation speed, photostability, and quantum efficiency, making them suitable for a range of biological and technological applications (Shaner et al., 2004).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interactions with other molecules, are crucial for its functionality in various applications. For instance, the photophysics of red fluorescent proteins like dsRed have been characterized, revealing single exponential fluorescence decays and indicating a single emitting state/species. Such studies are vital for understanding the fluorescence flicker between dark and bright states, offering insights into the chemical properties that govern these behaviors (Heikal et al., 2000).

Scientific Research Applications

Red Fluorescent Proteins (RFPs) in Biological Research

Red fluorescent proteins (RFPs) have emerged as vital tools in biological research. Their longer excitation and emission wavelengths enable their use in imaging applications. Structural design advancements have led to improvements in brightness, monomerization, maturation, and photostability of RFPs. Continued efforts are required to enhance their photophysical properties, making them more effective for specific scientific applications (Eason, Damry, & Chica, 2017).

Photodynamics Studied by Fluorescence Correlation Spectroscopy

The dynamic properties of red fluorescent proteins like eqFP611 and DsRed have been explored using fluorescence correlation spectroscopy. This study contributes to the understanding of the flickering dynamics and photophysical processes of red fluorescent proteins, which is essential for their application in life science research (Schenk et al., 2004).

Evaluation of Engineered Red Fluorescent Proteins

Research has evaluated the strengths and weaknesses of recently engineered red fluorescent proteins for fluorescence correlation spectroscopy (FCS) and other single molecule techniques. This evaluation is crucial in determining the best red fluorescent proteins for specific applications in scientific research (Siegel, Baird, Davidson, & Day, 2013).

Red Organic Light-Emitting Diodes (OLEDs)

The development of red fluorescent materials for organic light-emitting diodes (OLEDs) is a significant application. This research focuses on materials that produce red electroluminescence, addressing the merits and problems of current red OLEDs and exploring new materials that offer unique characteristics (Chen, 2004).

Intravital Imaging in Mammals

Advancements in fluorescent proteins have led to the development of far-red fluorescent proteins with peak excitation above 600 nm, suitable for deep tissue imaging in mammals. This is particularly significant given the opacity of tissues to light below this wavelength (Lin et al., 2009).

Spectroscopy of Red Mega 480

Studies on Red Mega 480 dye have revealed its photophysical behavior in various solvents, contributing to our understanding of its spectral behaviors and the impact of intermolecular interactions. This knowledge is crucial for its application in different scientific research contexts (Tangod et al., 2015).

Dual-Emission Microscopy and Enhanced Bioluminescence Imaging

Research on CyOFP1, a bright, engineered, orange-red fluorescent protein excitable by cyan light, has enabled single-excitation multiplexed imaging and enhanced bioluminescence imaging in vivo. This advancement is significant for various microscopy applications and in vivo studies (Chu et al., 2016).

Tools for Insights on Subcellular Interactions in Plants

Photo-convertible fluorescent proteins have been instrumental in providing insights into subcellular interactions in plants. These proteins allow for the tracking of organelles and estimation of nuclear endo-reduplication events, thereby contributing to our understanding of plant cell research (Griffiths et al., 2016).

Bright Monomeric Red Fluorescent Proteins via Computational Design

Computational protein design has been used to develop brighter monomeric red fluorescent proteins like mSandy1 and mSandy2. These proteins serve as templates for further development of far-red fluorescent proteins, demonstrating the potential of computational methods in protein engineering (Legault et al., 2022).

Red Thermally Activated Delayed Fluorescence for OLEDs

The design of red fluorescent molecules for organic light-emitting diodes (OLEDs) with enhanced fluorescence rate and efficiency has been explored. This includes the development of anthraquinone-based intramolecular charge-transfer compounds, contributing to the advancement of efficient red OLEDs (Zhang et al., 2014).

RFPs and RFP-Based Biosensors for Neuronal Imaging

Red fluorescent proteins and biosensors have become important tools for studying signaling processes in neurons. The advantages of RFPs include lower phototoxicity and deeper tissue penetration, making them ideal for neuroscience applications (Shen, Lai, & Campbell, 2015).

Mechanism of Action

Fluorescent Red Mega 480 and other Mega dyes are specifically designed for multicolor techniques . It is characterized by an extremely large stoke’s shift between excitation and emission maxima . This dye is especially well suited for excitation by argon lasers or other short wavelength excitation light . This also means that it can be excited with the same light source or filter arrangement as fluorescein and other widely used dyes as well as other Mega labels .

Future Directions

Fluorescent Red Mega 480 NHS-ester is an amine conjugating fluorescent biolabel that can be used for covalent coupling to proteins and other biomolecules containing primary amino groups . Due to the different emission wavelength, several different labels can be detected independently in the same experiment . Due to the small size of the Mega-labels and the direct conversion of excitation light into emission without using a FRET mechanism, a variety of possible applications including DNA sequencing and FISH microscopy are foreseen .

properties

IUPAC Name

1-(5-carboxypentyl)-6-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O7S/c1-3-27(4-2)22-12-9-19-16-20(26(31)35-24(19)17-22)10-11-21-13-14-23(36(32,33)34)18-28(21)15-7-5-6-8-25(29)30/h9-14,16-18H,3-8,15H2,1-2H3,(H-,29,30,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKHECGJHWMWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=[N+](C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=[N+](C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583667
Record name 1-(5-Carboxypentyl)-6-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

540528-00-5
Record name 1-(5-Carboxypentyl)-6-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluorescent Red Mega 480
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Fluorescent Red Mega 480
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Fluorescent Red Mega 480
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Fluorescent Red Mega 480
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Fluorescent Red Mega 480
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Fluorescent Red Mega 480

Q & A

Q1: What are the key spectroscopic properties of Red Mega 480 in solution?

A1: While the provided research abstract does not specify the exact molecular formula, weight, or complete spectroscopic data for Red Mega 480, it highlights that the study investigates the compound's fluorescence properties in various solutions. [] This suggests the research likely explored aspects like absorption and emission spectra, fluorescence quantum yields, and fluorescence lifetimes of Red Mega 480 in different solvents. This information is crucial for understanding its potential applications, especially as a laser dye.

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